molecular formula C13H14O2 B2525316 Spiro[2H-indene-3,4'-oxane]-1-one CAS No. 80813-11-2

Spiro[2H-indene-3,4'-oxane]-1-one

Cat. No.: B2525316
CAS No.: 80813-11-2
M. Wt: 202.253
InChI Key: FGKRFGALVVWZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[2H-indene-3,4'-oxane]-1-one is a useful research compound. Its molecular formula is C13H14O2 and its molecular weight is 202.253. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activities

Spirocyclic compounds, including Spiro[2H-indene-3,4'-oxane]-1-one, have attracted interest due to their significant biological activities. They have been identified for their potential antioxidant properties, which are crucial in combating oxidative stress related to various diseases like cancer, diabetes, and neurodegenerative diseases. Recent studies highlight the synthesis and antioxidant activities of these compounds, showing promising results in DPPH, ABTS, and FRAP assays among others, suggesting their potential in drug development with antioxidant capabilities (Acosta-Quiroga et al., 2021).

Fluorescence Resonance Energy Transfer (FRET) Applications

This compound derivatives are part of the spiro compounds family that exhibit photochromic properties. These properties have been utilized in constructing composite systems based on fluorescence resonance energy transfer (FRET) with fluorescent materials. The structural transformation of these compounds under various stimuli makes them suitable for applications in sensing, probing, and optical elements, highlighting their versatility in developing novel, multifunctional materials for technological advancements (Xia et al., 2017).

Chemo- and Biosensing Applications

The unique photochromic nature of this compound derivatives, transitioning between closed and open forms under light exposure, has been exploited in chemo- and biosensing. These compounds have been employed to detect various molecules and ions, altering the resonance forms of the open merocyanine isomer. This ability to detect changes in environmental conditions through absorbance or fluorescence spectra adjustments provides a versatile platform for monitoring a range of organic and inorganic target molecules, offering insights into the development of new sensing technologies (Ali et al., 2020).

Drug Discovery

The inherent three-dimensionality and structural novelty of spiro scaffolds, such as this compound, have made them increasingly utilized in drug discovery. Their versatility allows for the fine-tuning of molecular properties, contributing to the identification and development of novel therapeutics. Recent progress in synthetic methods has enhanced access to these scaffolds, suggesting their growing importance in the search for new drugs (Zheng et al., 2014).

Safety and Hazards

The safety and hazards associated with spiro compounds largely depend on their specific chemical structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling and using these compounds .

Future Directions

Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . Significant attention has been directed at obtaining molecules based on spiroindole and spirooxindole derivatives that have bioactivity against cancer cells, microbes, and different types of disease affecting the human body . Therefore, the future directions in the field of spiro compounds are likely to continue focusing on the development of novel synthetic procedures and the exploration of their potential therapeutic applications .

Properties

IUPAC Name

spiro[2H-indene-3,4'-oxane]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-12-9-13(5-7-15-8-6-13)11-4-2-1-3-10(11)12/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKRFGALVVWZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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